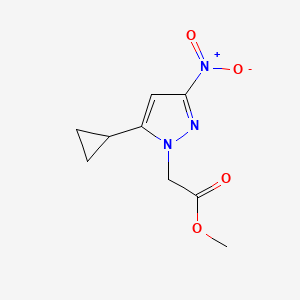

methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate

Description

Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate is a pyrazole-derived compound characterized by a nitro group at position 3, a cyclopropyl substituent at position 5, and an acetoxy methyl ester group at position 1 of the pyrazole ring. The ester functionality suggests utility as an intermediate in medicinal chemistry or agrochemical synthesis, where such groups are often employed as prodrug motifs or to modulate solubility .

Synthetic routes for analogous pyrazole derivatives (e.g., azido- and nitro-substituted pyrazoles) typically involve cyclocondensation, nucleophilic substitution, or coupling reactions. For instance, the introduction of azide groups in related compounds (e.g., 3-azido-1-(2-chloro-4-nitrophenyl)-5-methyl-1H-pyrazole) utilizes azido(trimethyl)silane and trifluoroacetic acid under controlled conditions . Structural elucidation of such compounds relies on crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

Molecular Formula |

C9H11N3O4 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

methyl 2-(5-cyclopropyl-3-nitropyrazol-1-yl)acetate |

InChI |

InChI=1S/C9H11N3O4/c1-16-9(13)5-11-7(6-2-3-6)4-8(10-11)12(14)15/h4,6H,2-3,5H2,1H3 |

InChI Key |

WLPZTNFLDUNQIB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by nitration and esterification to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as nitration under controlled conditions, followed by purification through recrystallization or chromatography to ensure high purity and yield .

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

Substitution: The pyrazole ring can participate in various substitution reactions, particularly at the nitro group position.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products:

Amino Derivatives: Formed from the reduction of the nitro group.

Substituted Pyrazoles: Formed from substitution reactions.

Carboxylic Acids: Formed from ester hydrolysis.

Scientific Research Applications

Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse pharmacological and material science applications, with substituents dictating their functional profiles. Below is a comparative analysis of methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate and structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound and the azide in enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, the hydroxy group in and amino groups in increase electron density, enabling hydrogen bonding or metal coordination .

The pyridyl substituent in may planarize the structure, facilitating π-stacking interactions .

Functional Versatility: The ester group in the target compound and offers hydrolytic lability, useful in prodrug design. The azide in enables click chemistry applications (e.g., bioconjugation), while the cyano group in may serve as a hydrogen-bond acceptor .

Crystallographic Behavior: Compounds with hydrogen-bonding groups (e.g., hydroxy, amino) often form intricate supramolecular networks, as described in graph set analysis . Nitro and ester groups, as in the target compound, may promote denser packing due to dipole interactions .

Biological Activity

Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by a unique structure that includes a cyclopropyl group and a nitro substituent, which are critical for its interaction with biological targets.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 194.19 g/mol. The presence of the methyl ester group enhances its reactivity, making it suitable for various synthetic modifications and biological evaluations .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

1. Anti-inflammatory Properties

Compounds with pyrazole moieties, including this one, have been reported to possess anti-inflammatory effects. This activity is crucial for potential therapeutic applications in treating inflammatory diseases.

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that its structural features may influence its efficacy against various pathogens.

3. Antiviral Activity

Preliminary investigations into the antiviral properties of related pyrazole compounds suggest that this compound could potentially inhibit viral replication, although specific studies on this compound are still needed .

Structure-Activity Relationship (SAR)

The unique combination of the cyclopropyl and nitro groups in this compound is believed to play a significant role in its biological activity. The structure allows for interactions with various biological targets, such as enzymes and receptors. Understanding these interactions through SAR studies is essential for optimizing the compound's pharmacological profile .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent esterification. Various synthetic routes can be optimized to enhance yield and purity, often employing catalysts or specific reaction conditions .

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | CHNO | Contains a methyl group instead of cyclopropyl |

| Methyl (5-benzyl-3-nitro-1H-pyrazol-1-yl)acetate | CHNO | Features a benzyl group |

| Methyl (5-cyclobutyl-3-nitro-1H-pyrazol-1-yl)acetate | CHNO | Contains a cyclobutyl group |

This table illustrates the diversity within the pyrazole family while highlighting how structural variations can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.